

spectroscopic data (NMR, IR, Mass Spec) of O-Benzyl-DL-serine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O-Benzyl-DL-serine

Cat. No.: B1265372

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Spectroscopic Data of O-Benzyl-DL-serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **O-Benzyl-DL-serine**, a critical intermediate in peptide synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR spectra of **O-Benzyl-DL-serine** provide detailed information about its proton and carbon framework.

^1H NMR Spectral Data

The ^1H NMR spectrum of **O-Benzyl-DL-serine** was recorded in Deuterium Oxide (D_2O). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.50 - 7.35	multiplet	5H	Aromatic protons (C ₆ H ₅)
4.65 - 4.58	multiplet	2H	Benzyl CH ₂
3.97 - 3.85	multiplet	3H	α-CH and β-CH ₂

Note: The broad multiplets for the α-CH and β-CH₂ protons are due to their complex spin-spin coupling.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The data presented here is based on spectra recorded in D₂O.

Chemical Shift (ppm)	Assignment
~175	Carbonyl Carbon (C=O)
137.5	Quaternary Aromatic Carbon (C-Ar)
129.5	Aromatic CH
129.0	Aromatic CH
128.5	Aromatic CH
73.0	Benzyl CH ₂
70.0	β-CH ₂
56.0	α-CH

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of **O-Benzyl-DL-serine** was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of Deuterium Oxide (D₂O).

Instrumentation: The ^1H and ^{13}C NMR spectra were acquired on a 400 MHz NMR spectrometer.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-10 ppm
- Acquisition Time: ~3 seconds
- Relaxation Delay: 1 second
- Number of Scans: 16-64

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0-200 ppm
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 1024-4096

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **O-Benzyl-DL-serine** shows characteristic absorption bands for its functional groups. While a specific spectrum for the monomer is not readily available, the spectrum of poly(O-benzyl-L-serine) provides valuable insights into the characteristic vibrational modes.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3000	Broad	O-H and N-H stretching (from carboxylic acid and amine)
~3100-3000	Medium	Aromatic C-H stretching
~2950-2850	Medium	Aliphatic C-H stretching
~1730-1700	Strong	C=O stretching (from carboxylic acid)
~1600-1450	Medium-Strong	N-H bending, C=C aromatic stretching
~1250-1050	Strong	C-O stretching (ether and alcohol)

Experimental Protocol for FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of solid **O-Benzyl-DL-serine** is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Data Acquisition:

- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data helps in confirming the molecular formula and elucidating the structure.

m/z	Relative Intensity (%)	Possible Fragment
195	Moderate	$[M]^+$ (Molecular Ion)
108	High	$[M - C_6H_5CH_2]^+$
91	Very High	$[C_7H_7]^+$ (Tropylium ion)
74	High	$[CH_2(NH_2)COOH]^+$

Note: The fragmentation pattern is predicted based on the structure of **O-Benzyl-DL-serine** and common fragmentation pathways of related amino acids and benzyl ethers.

Experimental Protocol for Mass Spectrometry

Ionization Method: Electron Ionization (EI)

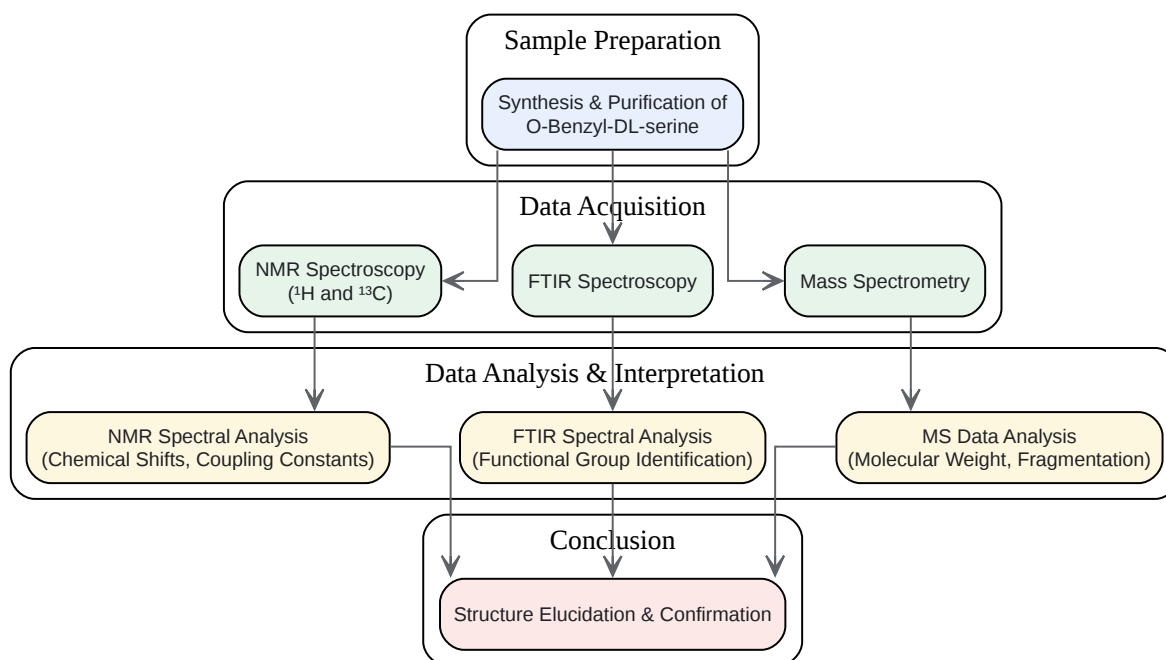
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

Experimental Conditions:

- Ionization Energy: 70 eV
- Source Temperature: ~200-250 °C
- Mass Range: 50-500 amu

Workflow and Data Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **O-Benzyl-DL-serine**.



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General workflow for spectroscopic analysis.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com